Methyl 2,4,5-trichlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,5-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDGFWJQFTIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Methyl 2,4,5 Trichlorobenzoate
Esterification Reactions of 2,4,5-Trichlorobenzoic Acid
This approach begins with 2,4,5-trichlorobenzoic acid, a readily available starting material, and focuses on converting its carboxylic acid group into a methyl ester.
Direct Esterification with Methanol (B129727)
Direct esterification, commonly known as the Fischer-Speier esterification, is a fundamental and widely used method for producing esters. This acid-catalyzed equilibrium reaction involves treating a carboxylic acid with an alcohol. masterorganicchemistry.com In the synthesis of Methyl 2,4,5-trichlorobenzoate, 2,4,5-trichlorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst.
The reaction is typically performed under reflux conditions to drive the equilibrium towards the product side. nih.gov Using an excess of methanol can also serve this purpose. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com While effective, the reaction time can be lengthy, sometimes requiring several hours to reach completion. nih.govrsc.org
| Reactant | Alcohol | Catalyst | Typical Conditions | Yield |
|---|---|---|---|---|
| 2,5-Dichlorobenzoic Acid | Methanol | Sulfuric Acid | Reflux, 5 hours | 88% nih.gov |
| Fluorinated Benzoic Acids | Methanol | UiO-66-NH2 (Heterogeneous) | 10 hours | High Conversion rsc.org |
| Various Carboxylic Acids | Methanol | Sulfated Zirconia | 60 °C | Variable researchgate.net |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. mdpi.com This reaction, also known as alcoholysis, is an equilibrium process that can be catalyzed by either acids or bases. mdpi.com While extensively used in large-scale processes like biodiesel production from triglycerides, its principles are applicable to the synthesis of specific small-molecule esters. nih.govnih.gov
For the synthesis of this compound, this method would be employed if a different alkyl ester of 2,4,5-trichlorobenzoic acid (e.g., an ethyl or propyl ester) were more readily available than the carboxylic acid itself. The process would involve reacting the starting ester with an excess of methanol to shift the equilibrium towards the formation of the desired methyl ester.
General Acid-Catalyzed Transesterification Reaction: RCOOR' + CH₃OH ⇌ RCOOCH₃ + R'OH (where R = 2,4,5-trichlorophenyl)
This pathway is generally less direct for the primary synthesis of this compound unless specific precursor availability makes it advantageous.
Activated Ester Synthesis Approaches
To overcome the equilibrium limitations and sometimes slow reaction rates of direct esterification, 2,4,5-trichlorobenzoic acid can be first converted into a more reactive derivative. This "activated" intermediate can then react rapidly and often irreversibly with methanol to produce the methyl ester in high yield.
A common strategy is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective for this transformation. semanticscholar.orgchemicalbook.com The resulting 2,4,5-trichlorobenzoyl chloride is a highly reactive electrophile. The subsequent addition of methanol leads to a rapid nucleophilic acyl substitution, yielding this compound and hydrochloric acid as a byproduct. This method avoids the production of water and the need to manage a chemical equilibrium, often resulting in cleaner reactions and higher yields.
Two-Step Activated Ester Synthesis:
Activation Step: C₇H₃Cl₃O₂ + SOCl₂ → C₇H₂Cl₄O + SO₂ + HCl
Esterification Step: C₇H₂Cl₄O + CH₃OH → C₈H₅Cl₃O₂ + HCl
This approach is particularly useful for laboratory-scale synthesis where high purity and yield are critical.
Halogenation Strategies for Benzoic Acid Esters
An alternative synthetic strategy involves starting with a non-halogenated or partially halogenated methyl benzoate (B1203000) precursor and introducing the chlorine atoms onto the aromatic ring through electrophilic halogenation.
Direct Chlorination of Methyl Benzoate Precursors
This method employs the direct electrophilic chlorination of a suitable substrate, such as methyl benzoate or a partially chlorinated derivative like methyl 2,4-dichlorobenzoate. The reaction is typically carried out using a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
The catalyst polarizes the Cl-Cl bond, generating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. However, a significant challenge with this approach is controlling the regioselectivity. The substituents already present on the benzene (B151609) ring direct the position of incoming electrophiles, and multiple isomers are often formed. For instance, chlorinating methyl benzoate can lead to a mixture of mono-, di-, and trichlorinated products with substitution at various positions, making the isolation of the pure 2,4,5-trichloro isomer difficult.
Regioselective Chlorination Techniques
Achieving a specific substitution pattern, such as the 2,4,5-trichloro arrangement, requires a deep understanding of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are paramount.
Ester Group (-COOCH₃): The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
Chlorine Atoms (-Cl): Chlorine is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate density through resonance to the ortho and para positions.
When chlorinating a precursor like methyl 2,4-dichlorobenzoate, the directing effects of the two existing chlorine atoms and the ester group combine to determine the position of the third chlorine atom. The chlorine at position 2 directs to positions 3 and 6, while the chlorine at position 4 directs to positions 1 and 5. The ester group directs to position 5. The cumulative effect strongly favors the substitution at the 5-position, which is para to the C-2 chlorine and ortho to the C-4 chlorine, leading to the desired this compound. Careful selection of catalysts and reaction conditions can further enhance this regioselectivity, minimizing the formation of unwanted isomers. rsc.orgacs.org
| Strategy | Starting Material | Key Process | Advantages | Challenges |
|---|---|---|---|---|
| Direct Esterification | 2,4,5-Trichlorobenzoic Acid | Acid-catalyzed reaction with methanol | Direct, one-step process | Equilibrium-limited, may require long reaction times |
| Activated Ester Synthesis | 2,4,5-Trichlorobenzoic Acid | Conversion to acyl chloride, then esterification | High yield, irreversible, fast reaction | Two-step process, uses harsh reagents (e.g., SOCl₂) |
| Direct Halogenation | Methyl Benzoate | Electrophilic chlorination | Potentially uses simpler precursors | Poor regioselectivity, mixture of isomers |
| Regioselective Halogenation | Methyl 2,4-Dichlorobenzoate | Controlled electrophilic chlorination | High selectivity for the desired isomer | Requires a specific, more complex starting material |
Catalytic Systems in Aromatic Chlorination Reactions
The synthesis of polychlorinated aromatic compounds such as this compound relies heavily on electrophilic aromatic substitution, specifically chlorination. The direct chlorination of an aromatic ring requires the activation of molecular chlorine (Cl₂) to generate a potent electrophile capable of attacking the electron-rich benzene ring. This activation is achieved through the use of various catalytic systems.
Lewis acids are the most traditional and widely used catalysts for aromatic chlorination. docbrown.infomasterorganicchemistry.com These electron-deficient species, often referred to as "halogen carriers," function by accepting a lone pair of electrons from a chlorine atom in a Cl₂ molecule. This interaction polarizes the Cl-Cl bond, creating a partial positive charge on the terminal chlorine atom, which significantly enhances its electrophilicity. masterorganicchemistry.com Common Lewis acid catalysts include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄). docbrown.infogoogleapis.com The catalyst is regenerated upon deprotonation of the carbocation intermediate, releasing hydrogen chloride (HCl) as a byproduct and ensuring the catalytic cycle continues. masterorganicchemistry.com
More recent advancements have focused on developing organocatalytic systems to fine-tune the reactivity and selectivity of chlorination reactions. acs.orgnih.gov These systems can activate chlorinating agents like sulfuryl chloride (SO₂Cl₂) and offer pathways to control where the chlorine atoms are added to the aromatic ring (regioselectivity). acs.orgnih.govresearchgate.net For instance, different organocatalysts can direct chlorination to specific positions on a phenol (B47542) ring, demonstrating the potential for precise control in complex syntheses. nih.govresearchgate.net While not specifically detailed for this compound, these principles of catalyst-tuned electrophilic chlorination are broadly applicable to diverse aromatic compounds. acs.orgnih.gov
The choice of catalyst can also be influenced by the reaction medium. For example, titanium tetrachloride can serve the dual role of a Lewis acid catalyst and a solvent, which can eliminate the need for other, potentially more hazardous solvents like carbon tetrachloride. googleapis.com
Below is an interactive table summarizing common catalytic systems used in aromatic chlorination.
| Catalyst | Catalyst Type | Function |
| Iron(III) chloride (FeCl₃) | Lewis Acid | Activates Cl₂ by polarization, enhancing electrophilicity. masterorganicchemistry.com |
| Aluminum chloride (AlCl₃) | Lewis Acid | Acts as a halogen carrier to generate a potent electrophile. docbrown.info |
| Titanium tetrachloride (TiCl₄) | Lewis Acid | Functions as both a catalyst and a solvent. googleapis.com |
| Organocatalysts | Various | Tune reactivity and regioselectivity of chlorinating agents. acs.orgnih.gov |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry is a foundational concept in modern chemical synthesis that aims to design processes that minimize the use and generation of hazardous substances. uniroma1.it This framework, built on twelve core principles, encourages the development of environmentally benign and sustainable synthetic routes. Key considerations in the synthesis of compounds like this compound include the choice of solvents, the efficiency of atom utilization, and the reduction of waste. uniroma1.ittaylorfrancis.com
A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. taylorfrancis.com Traditional chlorination reactions have often been performed in solvents such as carbon tetrachloride, which is now recognized as an ozone-depleting substance. googleapis.com The development of solvent-free or low-solvent reaction systems offers substantial environmental benefits. These approaches can lead to cleaner and more efficient technologies by simplifying the work-up and purification process, reducing costs, and enhancing safety. taylorfrancis.com
In the context of chlorination, one innovative approach involves using a reagent that also serves as the reaction medium. As mentioned, titanium tetrachloride can function as both the catalyst and the solvent for the ring chlorination of methylated aromatic compounds, thereby avoiding the use of perilous solvents. googleapis.com While solid-state reactions and the use of environmentally benign solvents are active areas of research, specific solvent-free methods for the synthesis of this compound are not extensively documented. However, the development of a one-pot, solvent-free synthesis for sodium benzoate from benzyl (B1604629) alcohol using a heterogeneous catalyst demonstrates the feasibility of such green approaches for related aromatic compounds. rsc.orgrsc.org
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org It provides a different perspective from reaction yield, as a reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts. rsc.orgprimescholars.com The percentage atom economy is calculated as:
% Atom Economy = (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100 scranton.edu
To synthesize this compound, a plausible route is the direct chlorination of methyl benzoate. The balanced chemical equation for this substitution reaction would be:
C₈H₈O₂ (Methyl Benzoate) + 3Cl₂ (Chlorine) → C₈H₅Cl₃O₂ (this compound) + 3HCl (Hydrogen Chloride)
In this reaction, for every mole of the desired product formed, three moles of hydrogen chloride are generated as a byproduct. These HCl atoms originate from the reactants but are not incorporated into the final product, thus lowering the atom economy.
The following interactive table details the atom economy calculation for this synthetic route.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role | Atom Utilization |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | Reactant | Wasted: 3 H |
| Chlorine | Cl₂ | 70.90 (x3 = 212.7) | Reactant | Wasted: 3 Cl |
| This compound | C₈H₅Cl₃O₂ | 239.48 | Product | All atoms utilized |
| Hydrogen Chloride | HCl | 36.46 (x3 = 109.38) | Byproduct | Waste product |
Calculation:
Total Mass of Reactants: 136.15 g/mol + 212.7 g/mol = 348.85 g/mol
Mass of Desired Product: 239.48 g/mol
% Atom Economy: (239.48 / 348.85) x 100 ≈ 68.65%
This calculation demonstrates that even if the reaction proceeds with a 100% yield, only 68.65% of the mass of the reactant atoms is converted into the desired product. The remaining 31.35% is converted into the hydrogen chloride byproduct. Syntheses with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are considered greener. scranton.edu
Chemical Reactivity and Mechanistic Investigations of Methyl 2,4,5 Trichlorobenzoate
Hydrolysis and Saponification Mechanisms
The cleavage of the ester linkage in methyl 2,4,5-trichlorobenzoate can be achieved under both acidic and basic conditions, proceeding through distinct mechanisms.
Acid-catalyzed hydrolysis of esters like this compound is a reversible process that follows a multi-step mechanism. The reaction is typically first-order with respect to both the ester and the acid catalyst. clemson.edu The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. rsc.org
Table 1: Relative Impact of Substituents on Acid-Catalyzed Hydrolysis of Benzoates Note: This table presents generalized data to illustrate electronic effects. Specific rate constants for this compound are not readily available in the literature.
| Substituent on Benzene (B151609) Ring | Electronic Effect | Expected Relative Rate of Hydrolysis |
|---|---|---|
| -OCH₃ (para) | Electron-Donating | Faster |
| -CH₃ (para) | Electron-Donating | Faster |
| -H (Unsubstituted) | Neutral | Reference |
| -Cl (para) | Electron-Withdrawing | Slower |
| -NO₂ (para) | Strongly Electron-Withdrawing | Much Slower |
| -2,4,5-Trichloro | Strongly Electron-Withdrawing | Significantly Slower |
Base-promoted hydrolysis, or saponification, is an irreversible reaction that converts an ester to a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group. In the final, rapid step, the methoxide ion, a strong base, deprotonates the newly formed carboxylic acid to yield methanol and a carboxylate salt. masterorganicchemistry.com This final acid-base step drives the reaction to completion. masterorganicchemistry.com
In contrast to the acid-catalyzed reaction, the rate of saponification is enhanced by electron-withdrawing substituents on the benzene ring. The three chlorine atoms on this compound increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. chemrxiv.org This leads to a significantly faster rate of saponification compared to methyl benzoate (B1203000). chemrxiv.org Studies on various substituted methyl benzoates consistently show that electron-withdrawing groups accelerate alkaline hydrolysis. rsc.orgzenodo.org
Nucleophilic Substitution Reactions at the Ester Carbonyl
The carbonyl carbon of the ester group is an electrophilic center that can undergo nucleophilic acyl substitution with nucleophiles other than water or hydroxide.
Aminolysis is the reaction of an ester with an amine (or ammonia) to form an amide and an alcohol. The mechanism is analogous to hydrolysis, involving the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of methoxide. The strong electron-withdrawing effect of the trichlorinated ring in this compound enhances the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the amine nucleophile. Kinetic studies on the related methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have shown this substitution occurs readily. researchgate.net This suggests that this compound would also react efficiently with primary and secondary amines to yield the corresponding N-substituted 2,4,5-trichlorobenzamides.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is typically used in large excess. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of methanol.
Base-Catalyzed Transesterification : This pathway involves an alkoxide nucleophile, generated by the reaction of the alcohol with the base catalyst. The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate, which then eliminates a methoxide ion. masterorganicchemistry.com
For this compound, the reactivity in transesterification reactions parallels that of hydrolysis. The reaction would be slow under acidic conditions but accelerated under basic conditions due to the electron-withdrawing chlorine atoms. Various catalysts, including metal oxides, have been shown to be effective for the transesterification of methyl esters. nih.gov
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eg The reactivity of the benzene ring and the position of substitution are governed by the existing substituents.
In this compound, the ring is substituted with four groups: three chlorine atoms and a methyl carboxylate group (-COOCH₃).
Reactivity : Both chlorine atoms and the ester group are deactivating towards electrophilic aromatic substitution. Halogens deactivate the ring through their inductive electron-withdrawing effect, which outweighs their resonance-donating effect. uci.edu The ester group is strongly deactivating due to both its inductive and resonance electron-withdrawing effects. The cumulative effect of four deactivating groups makes the benzene ring of this compound extremely unreactive towards further electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are unlikely to proceed efficiently. youtube.commasterorganicchemistry.com
Directing Effects : Should a reaction occur, the position of the new substituent would be determined by the directing effects of the existing groups.
Chlorine atoms : Ortho, para-directors. uci.edu
-COOCH₃ group : Meta-director. uci.edu
The sole available position on the ring is at carbon-6. We can analyze the directing effects relative to this position:
The chlorine at C-5 directs ortho to C-6.
The chlorine at C-4 directs para to C-1, which is not helpful for C-6.
The chlorine at C-2 directs ortho to C-3 (unavailable) and C-1 (unavailable).
The -COOCH₃ group at C-1 directs meta to C-3 (unavailable) and C-5 (unavailable).
The most influential director for the C-6 position is the chlorine atom at C-5, which is ortho to it. However, the overwhelming deactivation of the ring makes any prediction of electrophilic substitution largely academic, as the compound is highly resistant to such reactions.
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
| Substituent | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -COOCH₃ | 1 | Strongly Deactivating | Meta (to positions 3 & 5) |
| -Cl | 2 | Deactivating | Ortho, Para (to positions 1, 3 & 6) |
| -Cl | 4 | Deactivating | Ortho, Para (to positions 1, 3 & 5) |
| -Cl | 5 | Deactivating | Ortho, Para (to positions 2, 4 & 6) |
| Overall Ring | - | Extremely Deactivated | Substitution at C-6 is theoretically possible but highly unfavored. |
Nitration Reactions and Positional Selectivity
Specific studies detailing the nitration of this compound, including reaction conditions, product distribution, and positional selectivity, are not readily found in the reviewed literature. However, based on the established principles of electrophilic aromatic substitution, a prediction of the reactivity and regioselectivity can be made.
The benzene ring in this compound is highly deactivated due to the presence of three electron-withdrawing chlorine atoms and the methyl ester group (-COOCH₃). Both chlorine and the ester group are deactivating, with the ester group being a meta-director and the chlorine atoms being ortho-, para-directors. In this heavily substituted ring, the directing effects of the substituents would determine the position of nitration. The only available position for substitution is at the C6 position. Therefore, the nitration of this compound would be expected to yield Methyl 2,4,5-trichloro-6-nitrobenzoate, provided the reaction can be carried out under sufficiently strong nitrating conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).
Predicted Nitration of this compound:
| Reactant | Reagents | Predicted Product |
|---|---|---|
| This compound | HNO₃/H₂SO₄ | Methyl 2,4,5-trichloro-6-nitrobenzoate |
Further Halogenation Studies
Detailed research on the further halogenation (e.g., chlorination, bromination) of this compound is not specifically documented in the available literature. Similar to nitration, the high degree of substitution and the deactivating nature of the existing groups would make further electrophilic halogenation challenging. The reaction would likely require harsh conditions, such as high temperatures and the presence of a potent Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The position of further halogenation would be directed to the C6 position, the only unsubstituted carbon on the aromatic ring.
Predicted Halogenation of this compound:
| Reactant | Reagents | Predicted Product |
|---|---|---|
| This compound | X₂ / Lewis Acid (e.g., FeCl₃) | Methyl 2,4,5,6-tetrachlorobenzoate (for X=Cl) or Methyl 6-bromo-2,4,5-trichlorobenzoate (for X=Br) |
Alkylation and Acylation Processes
Specific studies on the Friedel-Crafts alkylation or acylation of this compound are not found in the surveyed literature. Friedel-Crafts reactions are generally ineffective on strongly deactivated aromatic rings. The combined deactivating effect of three chlorine atoms and a methyl ester group makes the benzene ring of this compound highly electron-deficient and thus, very unreactive towards the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. It is highly probable that Friedel-Crafts alkylation and acylation of this compound would not proceed under standard conditions. Friedel-Crafts reactions with benzoic acid and its derivatives often fail because the Lewis acid catalyst coordinates with the carboxyl group, further deactivating the ring. stackexchange.com
Reductive Dehalogenation Chemistry
While specific studies on the reductive dehalogenation of this compound are scarce, research on the degradation of the closely related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and other polychlorinated benzoates provides insights into potential pathways.
Catalytic Hydrogenation Mechanisms
Specific mechanistic studies on the catalytic hydrogenation of this compound are not detailed in the available literature. However, catalytic hydrodechlorination is a common method for the detoxification of chlorinated aromatic compounds. Palladium-based catalysts, often supported on carbon (Pd/C), are widely used for this purpose. The process involves the chemisorption of the chlorinated compound onto the catalyst surface, followed by the cleavage of the C-Cl bond and its replacement with a C-H bond, with hydrogen gas serving as the reducing agent. The selectivity of dechlorination (i.e., which chlorine atom is removed first) can be influenced by the catalyst, solvent, and reaction conditions. For polychlorinated benzenes, hydrodechlorination often proceeds sequentially, removing one chlorine atom at a time.
A process for the selective hydrogenation of chlorobenzenes using a palladium catalyst has been described, which could potentially be adapted for this compound. google.com
Chemical Reduction Methods
Information on the specific application of chemical reduction methods, such as the use of metal hydrides, for the dehalogenation of this compound is not available in the reviewed sources. However, highly active alkali metal hydrides, such as sodium hydride, have been shown to be effective for the reductive dechlorination of polychlorinated biphenyls and could potentially be applied to chlorobenzoates. google.com The reaction typically involves the transfer of a hydride ion to the aromatic ring, leading to the displacement of a chloride ion.
Bioreductive Dechlorination Studies
Direct studies on the bioreductive dechlorination of this compound are not found. However, research on the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) provides a relevant model. Anaerobic microbial consortia have been shown to degrade 2,4,5-T through a series of reductive dechlorination steps. nih.gov The degradation pathway often involves the initial cleavage of the ether linkage to form 2,4,5-trichlorophenol, followed by sequential removal of chlorine atoms. ethz.ch
Studies on enrichment cultures from freshwater sediments have demonstrated the anaerobic biodegradation of 2,4,5-T, leading to intermediates such as 3-chlorophenol (B135607) and 3,4-dichlorophenol. nih.gov The specific degradation pathways and the microorganisms involved, such as Dehalococcoides mccartyi and Desulfitobacterium hafniense, have been investigated. nih.gov It is plausible that the ester linkage in this compound would first be hydrolyzed by microbial esterases to 2,4,5-trichlorobenzoic acid, which would then undergo reductive dechlorination. The degradation of 2,4,5-trichlorobenzoic acid would likely proceed via pathways similar to those observed for 2,4,5-T, involving the sequential removal of chlorine atoms from the aromatic ring.
Potential Bioreductive Dechlorination Pathway of this compound:
| Starting Compound | Intermediate 1 | Intermediate 2 | Final Products |
|---|---|---|---|
| This compound | 2,4,5-Trichlorobenzoic acid | Dichlorobenzoic acids, Monochlorobenzoic acid | Benzoic acid -> Further mineralization |
Oxidation Reactions of the Methyl Group
There is a lack of specific studies detailing the oxidation of the methyl group of this compound. In principle, the methyl ester group (-COOCH₃) is generally resistant to oxidation under typical conditions. The reactivity of a methyl group is significantly higher when it is directly attached to an aromatic ring (an aryl methyl group), which can be oxidized to a carboxylic acid. However, in the case of this compound, the methyl group is part of an ester functional group and not directly bonded to the benzene ring.
Standard oxidizing agents would more likely target other parts of the molecule or require harsh conditions that might lead to the decomposition of the entire molecule rather than a selective oxidation of the ester methyl group. Without specific research data, any discussion on this topic would be purely speculative and fall outside the required scientific accuracy of this article.
Advanced Mechanistic Elucidations through Reaction Dynamics
Similarly, there is no available research that provides advanced mechanistic elucidations of this compound through reaction dynamics studies. Such investigations, which often involve techniques like femtochemistry, molecular beam experiments, or high-level computational simulations, are typically conducted on more fundamental or industrially significant reactions. The specific reaction dynamics of this trichlorinated benzoate ester have not been a subject of detailed investigation in the accessible scientific literature. Therefore, no data tables or detailed research findings on this topic can be presented.
Analytical Chemistry and Characterization of Methyl 2,4,5 Trichlorobenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the arrangement of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
In a hypothetical ¹H NMR spectrum of Methyl 2,4,5-trichlorobenzoate, two distinct signals would be anticipated. The methyl group (-OCH₃) protons would likely appear as a singlet, integrating to three protons, in the upfield region of the spectrum, typically around 3.9 ppm. The aromatic region would feature two singlets, each integrating to one proton, corresponding to the two non-equivalent protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the chlorine atoms and the ester group, these aromatic protons would be expected to resonate at lower field.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.9 | Singlet | 3H | -OCH₃ |
| >7.0 | Singlet | 1H | Aromatic CH |
Note: The exact chemical shifts of the aromatic protons would depend on the specific electronic environment created by the substitution pattern.
The ¹³C NMR spectrum would provide information on the different carbon environments in this compound. It is expected to show eight distinct signals. The methyl carbon of the ester group would appear at a characteristic chemical shift. The carbonyl carbon of the ester would be found significantly downfield. The six carbons of the benzene ring would each give a unique signal due to the unsymmetrical substitution pattern, with the carbons bearing chlorine atoms showing characteristic shifts influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several key absorption bands. A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The spectrum would also show C-O stretching vibrations associated with the ester linkage. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The presence of C-Cl bonds would give rise to absorptions in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region, arising from π to π* transitions within the benzene ring. The substitution on the ring, including the chlorine atoms and the methyl ester group, would influence the position and intensity of these absorption maxima.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation pattern would also likely involve the loss of chlorine atoms.
Table 2: Anticipated Key Ions in the Mass Spectrum of this compound
| m/z Value | Interpretation |
|---|---|
| [M]⁺ | Molecular ion |
| [M - OCH₃]⁺ | Loss of the methoxy group |
| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile compounds like this compound. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.ukchemrxiv.org This fragmentation pattern serves as a molecular fingerprint, enabling structural identification.
The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The fragmentation process for esters often involves cleavages adjacent to the carbonyl group and rearrangements. libretexts.org For this specific compound, the primary fragmentation pathways are expected to involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as the sequential loss of chlorine atoms.
The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a crucial diagnostic tool for confirming the presence of a trichlorinated compound.
Table 1: Predicted Key Fragment Ions in the EI-MS Spectrum of this compound
| Ion | m/z (for ³⁵Cl isotope) | Description |
|---|---|---|
| [C₈H₅Cl₃O₂]⁺ | 238 | Molecular Ion (M⁺) |
| [C₇H₂Cl₃O]⁺ | 207 | Loss of methoxy radical (•OCH₃) |
| [C₇H₅Cl₃O]⁺ | 209 | Loss of ethyl group (•C₂H₅) |
| [C₆H₂Cl₃]⁺ | 179 | Loss of methoxycarbonyl group (•COOCH₃) |
Note: The m/z values correspond to the most abundant isotope (³⁵Cl). The actual spectrum will show isotopic clusters.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, though it can also be applied to less polar compounds. nih.govresearchgate.net Unlike EI, ESI typically generates intact molecular ions with minimal fragmentation, often as protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). chemrxiv.org This makes it ideal for determining the molecular weight of an analyte.
For this compound, ESI-MS would be expected to produce a prominent ion corresponding to its protonated form. To obtain structural information, tandem mass spectrometry (ESI-MS/MS) is required. nih.gov In this technique, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), which causes it to fragment. nih.gov The resulting product ions provide valuable structural details. This method can be particularly sensitive when operated in negative ion mode, which has been shown to be effective for related compounds like 2,4,5-trichlorophenoxyacetic acid. nih.gov
In-source fragmentation can sometimes occur in ESI, where molecules fragment within the ionization source, which can be a consideration for compounds like chlorinated phenols. eurl-pesticides.eu
Chromatographic Separation and Quantification Methodologies
Chromatography is essential for separating this compound from complex mixtures before its detection and quantification by a mass spectrometer or other detectors.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)
Gas chromatography is the premier technique for the separation of volatile and semi-volatile compounds such as this compound. jmchemsci.com When coupled with a mass spectrometer (GC-MS), it provides a robust platform for both separation and identification.
The analysis typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. chromatographyonline.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. Nonpolar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or TG-5MS), are commonly used for the analysis of chlorinated pesticides and related compounds. gcms.czresearchgate.net
For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. gcms.cz This enhances sensitivity and selectivity. For even greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. shimadzu.comshimadzu.com
Table 2: Typical GC-MS Parameters for Analysis of Chlorinated Aromatic Esters
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60-80°C, ramp at 10-20°C/min to 280-300°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can also be applied to the analysis of this compound. It is particularly useful if the compound is part of a mixture containing non-volatile or thermally sensitive components. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.
In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egamericanlaboratory.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. shimadzu.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).
Table 3: General HPLC Parameters for Analysis of Benzoate (B1203000) Esters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (often with 0.1% formic or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient program (e.g., 50% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm or Mass Spectrometry (LC-MS) |
| Column Temperature | 25-40 °C |
Advanced Computational Chemistry Approaches for Spectral Prediction and Structural Validation
Computational chemistry provides powerful tools to complement experimental analytical data. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of this compound. mdpi.com
From the optimized molecular structure, various spectroscopic properties can be calculated. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted and compared with experimental spectra to confirm structural assignments. nih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated to aid in the interpretation of experimental vibrational spectra.
Furthermore, computational approaches can offer insights into mass spectral fragmentation pathways. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation patterns under EI-MS conditions, thus supporting the interpretation of experimental mass spectra. This synergy between computational prediction and experimental measurement provides a higher degree of confidence in the structural validation of the compound.
Comparative Studies with Isomeric Trichlorobenzoate Esters and Analogues
Synthesis and Reactivity Profiles of Methyl 2,3,4-Trichlorobenzoate
Synthesis: The synthesis of methyl 2,3,4-trichlorobenzoate typically begins with the corresponding 2,3,4-trichlorobenzoic acid. A common and effective method for this transformation is Fischer esterification. This process involves refluxing the carboxylic acid in methanol (B129727), which serves as both the solvent and the reactant, with a catalytic amount of a strong acid, such as sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the methanol oxygen. Subsequent dehydration yields the methyl ester.
Another viable method involves the conversion of 2,3,4-trichlorobenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting highly reactive 2,3,4-trichlorobenzoyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to afford the desired ester.
Reactivity Profile: The reactivity of methyl 2,3,4-trichlorobenzoate is significantly influenced by the electronic and steric effects of the three adjacent chlorine atoms. The chlorine atoms are strongly electron-withdrawing due to their inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any potential electrophilic attack would be directed to the less sterically hindered and least deactivated positions.
The ester group is susceptible to nucleophilic acyl substitution. Hydrolysis of the ester, either under acidic or basic conditions, will yield 2,3,4-trichlorobenzoic acid and methanol. The rate of this hydrolysis is influenced by the electronic effects of the chlorine substituents. The electron-withdrawing nature of the chlorines increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the ortho-chlorine atom can also exert some steric hindrance, potentially slowing the reaction rate compared to isomers without ortho-substituents.
Synthesis and Reactivity Profiles of Methyl 2,3,5-Trichlorobenzoate
Synthesis: The preparation of methyl 2,3,5-trichlorobenzoate follows standard esterification procedures from 2,3,5-trichlorobenzoic acid. The synthesis of the parent acid can be achieved through methods such as the Sandmeyer reaction, starting from a suitable aminodichlorobenzoic acid. Once 2,3,5-trichlorobenzoic acid is obtained, it can be readily converted to its methyl ester via Fischer esterification with methanol and a mineral acid catalyst or through the acid chloride intermediate.
Reactivity Profile: In methyl 2,3,5-trichlorobenzoate, the benzene ring is substituted with chlorine atoms at positions that create a distinct electronic environment. The ring is deactivated towards electrophilic attack due to the inductive electron withdrawal by the chlorine atoms.
Synthesis and Reactivity Profiles of Methyl 2,3,6-Trichlorobenzoate
Synthesis: Methyl 2,3,6-trichlorobenzoate is synthesized from 2,3,6-trichlorobenzoic acid. The synthesis of 2,3,6-trichlorobenzoic acid can be accomplished through the chlorination of benzoic acid derivatives under controlled conditions. The subsequent esterification with methanol is typically carried out using an acid catalyst or by first converting the carboxylic acid to the more reactive acid chloride.
Reactivity Profile: The reactivity of methyl 2,3,6-trichlorobenzoate is heavily influenced by the presence of two ortho-chlorine atoms relative to the ester group. This substitution pattern creates significant steric hindrance around the carbonyl carbon of the ester. While the three chlorine atoms strongly deactivate the aromatic ring towards electrophilic substitution, the steric crowding is a dominant factor in its reactivity.
Nucleophilic attack on the carbonyl carbon is sterically hindered, which can significantly slow down the rate of reactions such as hydrolysis. This steric inhibition can make the ester surprisingly resistant to hydrolysis under conditions that would readily cleave less hindered esters. This effect is a classic example of how steric factors can override electronic effects in determining chemical reactivity.
Synthesis and Reactivity Profiles of Methyl 2,4,6-Trichlorobenzoate
Synthesis: The synthesis of methyl 2,4,6-trichlorobenzoate is achieved through the esterification of 2,4,6-trichlorobenzoic acid. guidechem.com The parent acid can be prepared from 1,3,5-trichlorobenzene (B151690) via a Friedel-Crafts acylation followed by oxidation of the resulting ketone. guidechem.comgoogle.com Once the acid is obtained, standard esterification with methanol in the presence of an acid catalyst yields the desired methyl ester. patsnap.com
Reactivity Profile: Similar to the 2,3,6-isomer, methyl 2,4,6-trichlorobenzoate features two ortho-chlorine atoms. This disubstitution at the positions adjacent to the ester group results in substantial steric hindrance. Consequently, reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis, are significantly retarded. stackexchange.com
The benzene ring is strongly deactivated by the three electron-withdrawing chlorine atoms, making electrophilic aromatic substitution reactions difficult to perform. The symmetrical substitution pattern of the chlorine atoms also influences the molecule's physical properties, such as its melting point and solubility.
Synthesis and Reactivity Profiles of Methyl 3,4,5-Trichlorobenzoate
Synthesis: Methyl 3,4,5-trichlorobenzoate is prepared by the esterification of 3,4,5-trichlorobenzoic acid. The synthesis of the precursor acid can be approached through various routes, including the oxidation of 3,4,5-trichlorotoluene. The esterification is then typically performed using methanol with an acid catalyst. An analogous synthesis of methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) from gallic acid using methanol and sulfuric acid has been reported. ekb.eg
Reactivity Profile: In this isomer, the ester group is not flanked by ortho-substituents, meaning it is sterically unhindered. The three chlorine atoms are located on the meta and para positions relative to the ester group. These chlorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.
The absence of steric hindrance around the ester functionality makes the carbonyl carbon readily accessible to nucleophiles. The strong electron-withdrawing effect of the three chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon. Consequently, methyl 3,4,5-trichlorobenzoate is expected to be highly reactive towards nucleophilic acyl substitution reactions, such as hydrolysis, compared to its sterically hindered isomers.
Influence of Chlorine Substitution Pattern on Chemical Properties and Reactivity
The position of the chlorine atoms on the benzene ring of methyl trichlorobenzoate isomers has a profound impact on their chemical properties and reactivity. This influence can be broadly categorized into electronic and steric effects.
Electronic Effects: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). doubtnut.comdoubtnut.com This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution. The magnitude of this deactivation is generally additive, meaning that three chlorine atoms result in a significantly deactivated ring across all isomers. The position of the chlorine atoms also influences the acidity of the parent benzoic acids, with electron-withdrawing groups generally increasing acidity. libretexts.org
In terms of reactivity at the ester group, the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. This generally leads to faster rates of nucleophilic acyl substitution reactions like hydrolysis. masterorganicchemistry.comuomustansiriyah.edu.iq
Steric Effects: The most dramatic influence of the chlorine substitution pattern is observed in isomers with chlorine atoms at the ortho positions (positions 2 and 6) relative to the methyl ester group. The presence of one or, more significantly, two ortho-chlorines introduces substantial steric hindrance around the carbonyl group. This steric bulk can physically block the approach of nucleophiles, thereby dramatically reducing the rate of nucleophilic acyl substitution reactions. stackexchange.com This is particularly evident when comparing the reactivity of methyl 2,4,6-trichlorobenzoate and methyl 2,3,6-trichlorobenzoate with that of methyl 3,4,5-trichlorobenzoate. The latter, lacking ortho-substituents, is expected to be much more reactive towards nucleophiles.
| Isomer | Expected Reactivity towards Nucleophilic Acyl Substitution | Key Influencing Factors |
| Methyl 2,3,4-Trichlorobenzoate | Moderate | Electron-withdrawing effects of Cl atoms; some steric hindrance from the 2-Cl. |
| Methyl 2,3,5-Trichlorobenzoate | Moderate to High | Strong electron-withdrawing effects; less steric hindrance than 2,3,4-isomer. |
| Methyl 2,3,6-Trichlorobenzoate | Low | Significant steric hindrance from two ortho-Cl atoms. |
| Methyl 2,4,6-Trichlorobenzoate | Very Low | High degree of steric hindrance from two ortho-Cl atoms. |
| Methyl 3,4,5-Trichlorobenzoate | High | Strong electron-withdrawing effects and no steric hindrance at the ortho positions. |
Environmental Biotransformation and Abiotic Degradation Pathways
Microbial Degradation Mechanisms in Soil and Aquatic Systems
The biodegradation of Methyl 2,4,5-trichlorobenzoate in soil and aquatic environments is primarily mediated by microorganisms. The initial step in the microbial degradation of this compound is likely the hydrolysis of the methyl ester group to form 2,4,5-trichlorobenzoic acid (2,4,5-TBA). This transformation is a common initial step in the degradation of ester-containing xenobiotics. Following this initial hydrolysis, the resulting 2,4,5-TBA is subject to further microbial attack.
Bacterial strains, particularly those belonging to the genus Pseudomonas, have been shown to be capable of degrading various chlorinated benzoic acids. While specific studies on this compound are limited, the degradation of the closely related isomer, 2,3,5-trichlorobenzoate, by Pseudomonas aeruginosa JB2 has been documented. nih.gov This strain utilizes a dioxygenase-mediated pathway to initiate the degradation process. nih.govasm.org The initial attack on the aromatic ring is an oxygen-dependent step. nih.govasm.org
In anaerobic environments, reductive dechlorination can be a key transformation pathway. For instance, a co-culture of anaerobic and aerobic bacteria has been shown to mineralize 2,3,6-trichlorobenzoic acid, where the anaerobic partner reductively removes a chlorine atom, followed by aerobic degradation of the resulting dichlorobenzoate by a Pseudomonas strain. oup.comoup.com
The following table summarizes bacterial strains capable of degrading related trichlorobenzoic acids.
| Bacterial Strain | Degraded Compound(s) | Key Enzymes/Pathways | Reference(s) |
| Pseudomonas aeruginosa JB2 | 2,3,5-trichlorobenzoate, 2,5-dichlorobenzoate | Halobenzoate dioxygenase | nih.govasm.org |
| Anaerobic consortium / Pseudomonas aeruginosa JB2 | 2,3,6-trichlorobenzoic acid | Reductive dechlorination followed by aerobic degradation | oup.comoup.com |
| Burkholderia cepacia AC1100 | 2,4,5-trichlorophenoxyacetic acid | Oxygenase | ethz.ch |
A common strategy in the aerobic bacterial degradation of chlorobenzoates is the formation of chlorocatechol intermediates. nih.gov These intermediates are then subject to ring cleavage, leading to the breakdown of the aromatic structure. In the degradation of 2,3,5-trichlorobenzoate by Pseudomonas aeruginosa JB2, chlorocatechols were identified as central intermediates in the catabolic pathway. nih.gov
The degradation of the related compound 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100 proceeds through the formation of 2,4,5-trichlorophenol, which is then converted to 2,5-dichlorohydroquinone (B146588) and subsequently to 5-chloro-1,2,4-trihydroxybenzene before ring cleavage. ethz.ch This pathway involves oxidative dechlorination steps.
The ring cleavage of chlorocatechols can proceed via either an ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. nih.govcore.ac.uk The specific pathway utilized depends on the degrading organism and the structure of the chlorocatechol intermediate.
Photolytic and Hydrolytic Degradation under Environmental Conditions
In addition to microbial processes, this compound can be degraded by abiotic factors such as sunlight and water.
Direct photolysis involves the degradation of a chemical through the absorption of solar radiation. While specific studies on the direct photolysis of this compound are not extensively documented, research on related compounds suggests that it may be susceptible to photodegradation. For instance, the photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene has been studied, indicating the potential for photochemical reactions of chlorinated benzene (B151609) derivatives. researchgate.net The photodegradation of 2-chlorobenzoic acid in the presence of a photocatalyst like TiO2 has also been investigated, demonstrating that chlorinated aromatic acids can be degraded by light-induced processes. nih.gov The rate and extent of direct photolysis in the environment would depend on factors such as the intensity and wavelength of sunlight, and the presence of photosensitizing agents in the water or soil.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which would yield 2,4,5-trichlorobenzoic acid and methanol (B129727). The rate of ester hydrolysis is influenced by pH and temperature. chemguide.co.uklibretexts.org
The following table presents a qualitative summary of factors influencing the hydrolysis of esters.
| Factor | Effect on Hydrolysis Rate |
| pH | Catalyzed by both acid and base; generally faster at higher and lower pH values. |
| Temperature | Rate increases with increasing temperature. |
| Substituents | Electron-withdrawing groups on the acyl portion can increase the rate of basic hydrolysis. |
Assessment of Degradation Byproducts and Metabolites (without toxicology)
The environmental transformation of this compound can lead to a variety of degradation byproducts and metabolites through both biotic and abiotic processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar compounds, such as chlorinated benzoates and benzenes.
Biotransformation Byproducts and Metabolites
Microbial degradation of chlorinated aromatic compounds is a key process in their environmental fate. Depending on the microbial species and environmental conditions (aerobic or anaerobic), different metabolites can be formed.
Under aerobic conditions , the biotransformation of chlorinated benzoates is often initiated by dioxygenase enzymes. This typically leads to the formation of chlorinated catechols. For this compound, the initial hydrolysis of the ester group to 2,4,5-trichlorobenzoic acid would likely be followed by dioxygenation. Based on studies of similar compounds, this can result in the formation of various chlorocatechols. The subsequent steps would involve ring cleavage of these catechols.
Under anaerobic conditions , a primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination. In this process, chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This would lead to the formation of di- and monochlorinated benzoate (B1203000) derivatives, and ultimately benzoate, which can be further mineralized. For instance, studies on the anaerobic degradation of 1,2,4-trichlorobenzene (B33124) have shown the formation of 1,4-dichlorobenzene (B42874) and monochlorobenzene. cdc.govethz.chnih.gov
A summary of potential biotransformation byproducts of this compound, inferred from related compounds, is presented in Table 1.
| Parent Compound | Transformation Process | Potential Byproducts/Metabolites |
| This compound | Aerobic Biodegradation | 2,4,5-Trichlorobenzoic Acid, Dichlorocatechols, Chlorocatechols |
| This compound | Anaerobic Biodegradation | 2,4,5-Trichlorobenzoic Acid, Dichlorobenzoates, Monochlorobenzoates, Benzoic Acid |
Abiotic Degradation Byproducts
Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the transformation of this compound in the environment.
Hydrolysis is a chemical reaction with water. For an ester like this compound, hydrolysis of the methyl ester group is a primary abiotic degradation pathway. This reaction results in the formation of the corresponding carboxylic acid, 2,4,5-trichlorobenzoic acid, and methanol. stackexchange.comchemspider.com The rate of this reaction can be influenced by pH and temperature.
Photolysis , or degradation by light, is another significant abiotic pathway for chlorinated aromatic compounds. nih.gov The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine bonds, resulting in dechlorination. This process would likely produce a series of less chlorinated benzoic acid derivatives. For example, photodegradation of 2-chlorobenzoic acid has been studied, indicating the potential for similar reactions with more chlorinated forms. nih.gov
Table 2 summarizes the potential abiotic degradation byproducts of this compound.
| Parent Compound | Transformation Process | Potential Byproducts |
| This compound | Hydrolysis | 2,4,5-Trichlorobenzoic Acid, Methanol |
| This compound | Photolysis | Dichlorobenzoic Acids, Monochlorobenzoic Acids, Benzoic Acid |
It is important to note that the degradation pathways and the resulting byproducts are highly dependent on specific environmental conditions, including the microbial communities present, pH, temperature, and the presence of light.
Applications As a Chemical Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Substituted Benzoic Acid Derivatives
One of the primary applications of Methyl 2,4,5-trichlorobenzoate is its role as a precursor to 2,4,5-trichlorobenzoic acid. The methyl ester can be readily converted to the corresponding carboxylic acid through a standard hydrolysis reaction, typically under basic conditions followed by acidic workup. This transformation is a fundamental step that unlocks further synthetic possibilities.
Once formed, 2,4,5-trichlorobenzoic acid can be used to generate a variety of other substituted benzoic acid derivatives. chemimpex.com The carboxylic acid functional group can be converted into other functionalities, such as acid chlorides, amides, or other esters, providing access to a broad class of compounds. These reactions are central to synthetic organic chemistry for building molecular complexity.
| Reaction Type | Reagent Example | Resulting Functional Group |
| Ester Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | Carboxylic Acid |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Amide Formation | Amine (R-NH₂) | Amide |
This table illustrates the conversion of the methyl ester to the carboxylic acid and subsequent derivatization.
Building Block for Complex Polyhalogenated Aromatic Compounds
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com this compound functions as such a building block due to the reactivity of the chlorine atoms attached to its aromatic ring. chemimpex.com The electron-withdrawing nature of the three chlorine atoms and the ester group makes the aromatic ring electron-deficient, rendering it susceptible to specific chemical reactions that can form new bonds.
Two principal pathways for elaborating this building block are:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring facilitates the attack by nucleophiles, which can displace one of the chlorine atoms. cymitquimica.comnih.govmasterorganicchemistry.com This reaction is a powerful method for introducing new functional groups, such as amines, alkoxides, or thiolates, onto the aromatic core, leading to highly substituted and complex polyhalogenated compounds. The reaction proceeds through a negatively charged intermediate, which is stabilized by the electron-withdrawing substituents. libretexts.orgyoutube.comyoutube.com
Cross-Coupling Reactions: The chlorine atoms on the ring can serve as reaction sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. nih.govnih.govscispace.com These reactions allow for the formation of new carbon-carbon bonds by coupling the aromatic ring with other organic fragments, like boronic acids or organostannanes. cuny.edumit.edu This methodology is a cornerstone of modern synthesis for constructing intricate molecular architectures from simpler precursors.
Role in the Development of Agrochemical Intermediates
The 2,4,5-trichloroaromatic scaffold, of which this compound is a derivative, has been utilized in the synthesis of intermediates for the agrochemical sector. chemimpex.com Specifically, this structural motif is a component of certain classes of herbicides. For instance, the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is a well-known, albeit now obsolete, herbicide. researchgate.netherts.ac.uk The synthesis of such molecules often involves precursors containing the 2,4,5-trichlorophenyl core, highlighting the role of compounds like this compound in providing the necessary chemical framework for these agrochemical products.
| Agrochemical Class | Core Structural Motif |
| Phenoxyacetic Herbicides | 2,4,5-Trichlorophenyl |
This table indicates the relevance of the 2,4,5-trichlorophenyl structure in certain agrochemical classes.
Utility in Pharmaceutical Synthesis Scaffolds
In medicinal chemistry, a "scaffold" or "building block" is a core molecular structure upon which a variety of derivatives can be built to create new compounds for investigation. mdpi.comresearchgate.net Halogenated benzoic acids and their esters, including this compound, are recognized as valuable intermediates in the synthesis of pharmaceutical compounds. chemimpex.comcymitquimica.com
The utility of this compound lies in the multiple reactive sites it possesses. The chlorine atoms can be selectively replaced through nucleophilic substitution or cross-coupling reactions to introduce diverse chemical functionalities. mdpi.com This allows for the systematic modification of the core structure, generating libraries of related compounds. The ester group can also be modified or hydrolyzed to the carboxylic acid, providing another point for chemical elaboration. This versatility enables synthetic chemists to construct a wide array of complex organic molecules from a relatively simple and well-defined starting material.
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthetic Routes
While Methyl 2,4,5-trichlorobenzoate is an achiral molecule, the development of stereoselective synthetic methods is a crucial future direction, particularly for creating derivatives or for use in asymmetric synthesis. Research in this area would focus on introducing chirality to molecules derived from or reacting with this compound.
Future investigations could explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. For instance, the development of catalytic systems for asymmetric hydrogenation or oxidation of derivatives could yield enantiomerically pure products with potential applications in pharmaceuticals or materials science. Although direct stereoselective synthesis of the parent compound is not applicable, its use as a precursor in stereoselective transformations represents a significant area of potential research. The principles of stereoselective synthesis, such as those used in the preparation of complex molecules like 7β-methyl-substituted 5-androstene derivatives, could be adapted for reactions involving functionalized analogues of this compound. nih.gov
Exploration of Bio-catalytic Synthesis and Degradation Processes
Biocatalysis offers a green and highly selective alternative to conventional chemical methods for both the synthesis and degradation of chemical compounds. Future research will likely focus on harnessing enzymes for these processes.
For synthesis, enzymes such as lipases could be investigated for the esterification of 2,4,5-trichlorobenzoic acid to produce this compound under mild conditions. This approach, common in the production of various biobased chemicals, could reduce the need for harsh catalysts and solvents. nih.gov
On the degradation front, the focus will be on identifying and optimizing microbial enzymes capable of breaking down this persistent chlorinated compound. Research on the biocatalytic degradation of related chlorobenzenes has shown that enzyme systems, such as laccase-mediator systems, can achieve significant degradation and dechlorination. nih.gov Future studies on this compound would likely investigate similar enzymatic pathways, focusing on identifying key microorganisms or isolated enzymes, and optimizing parameters like pH, temperature, and enzyme concentration to enhance degradation efficiency. nih.gov
| Parameter | Condition | Rationale |
| Enzyme System | Laccase, Peroxidase, Hydrolase | Known to act on aromatic compounds and ester linkages. |
| Process Type | Synthesis (Esterification), Degradation (Dechlorination, Ring Cleavage) | Addresses both production and remediation aspects. |
| Key Factors | pH, Temperature, Co-solvents, Mediator Compounds | Optimization is crucial for maximizing enzyme activity and stability. nih.gov |
Advanced Computational Modeling for Structure-Reactivity Correlations
Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational modeling can offer profound insights into its structure-reactivity relationships.
Future research will likely employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure of the molecule. researchgate.net These studies can predict sites of electrophilic and nucleophilic attack, determine bond dissociation energies, and model reaction pathways for both synthesis and degradation. By analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps, researchers can understand the compound's reactivity and potential for interaction with biological macromolecules. researchgate.netresearchgate.net This theoretical approach can accelerate the design of novel catalysts for its synthesis or degradation by providing a molecular-level understanding of the reaction mechanisms.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of chemicals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.com The integration of this compound synthesis into flow chemistry platforms is a promising avenue for future research.
A continuous-flow setup could involve pumping reactants through heated and pressurized reactors, allowing for precise control over reaction time, temperature, and mixing. thieme-connect.de This approach can lead to higher yields, reduced reaction times, and minimized byproduct formation. nih.gov For instance, the esterification of 2,4,5-trichlorobenzoic acid could be performed in a packed-bed reactor containing an immobilized acid catalyst. The successful application of flow synthesis for structurally related compounds like 2,4,5-trifluorobenzoic acid demonstrates the feasibility of this approach. researchgate.net Furthermore, integrating these flow systems with automated control and real-time analytical monitoring would enable on-demand production and high-throughput optimization of reaction conditions.
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat transfer. mdpi.com |
| Efficiency | Longer reaction times, often requires workup between steps. | Shorter reaction times, potential for multi-step telescoping. nih.gov |
| Scalability | Challenging to scale up, potential for lot-to-lot variability. | Easier to scale by running the system for longer periods. |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. researchgate.net |
Design of Next-Generation Analytical Techniques for Trace Analysis
The detection of this compound at trace levels in environmental and biological samples is critical for monitoring and risk assessment. While current methods like gas chromatography are effective, future research will focus on developing faster, more sensitive, and field-deployable analytical techniques. researchgate.net
Next-generation approaches could include the development of novel sensors based on molecularly imprinted polymers or nanomaterials that can selectively bind to this compound. Innovations in sample preparation, such as advanced solid-phase microextraction (SPME) techniques, could improve extraction efficiency and lower detection limits. researchgate.net Furthermore, coupling high-resolution mass spectrometry with advanced separation techniques will enable the unambiguous identification and quantification of this compound in complex matrices at ever-lower concentrations, approaching parts-per-trillion levels. researchgate.net The ultimate goal is the creation of portable, real-time monitoring systems for on-site analysis.
Q & A
Q. How should researchers prioritize conflicting literature on synthetic yields?
- Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized catalysts). Meta-analyses using platforms like SciFinder or Reaxys filter outliers. Collaborative verification through inter-laboratory trials ensures methodological consistency, as seen in pharmaceutical reference standards .化知为学24年第二次有机seminar——文献检索与常见术语31:37

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

